2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

Description

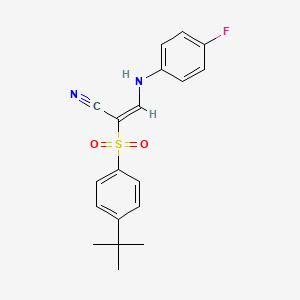

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is a sulfonamide-based α,β-unsaturated nitrile derivative. Its structure features a tert-butyl-substituted phenylsulfonyl group at position 2 and a 4-fluorophenylamino group at position 3 of the prop-2-enenitrile backbone. This compound is part of a broader class of sulfonamide derivatives studied for applications in medicinal chemistry, particularly as intermediates for kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name |

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJAOPXLXQAKJI-QGOAFFKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the sulfonyl group is typically achieved via oxidation of thioether intermediates. For example, 4-(tert-butyl)thiophenol can be oxidized to 4-(tert-butyl)benzenesulfonyl chloride using sodium periodate (NaIO₄) in aqueous conditions. This method, adapted from tuberculosis drug intermediate syntheses, yields sulfonyl chlorides in ~67% efficiency after purification by flash chromatography (DCM/MeOH 95:5).

Reaction Conditions :

- Substrate: 4-(tert-butyl)thiophenol (1 equiv)

- Oxidizing Agent: NaIO₄ (2.3 equiv)

- Solvent: H₂O/DCM (biphasic system)

- Temperature: Reflux (2 hours)

- Workup: Extraction with DCM, solvent evaporation, column chromatography

This sulfonyl chloride intermediate is critical for subsequent nucleophilic substitutions or coupling reactions.

Knoevenagel Condensation for Prop-2-EneNitrile Formation

The α,β-unsaturated nitrile backbone is constructed via Knoevenagel condensation, a method validated for similar enenitrile derivatives under ultrasonic irradiation. Reacting 4-(tert-butyl)benzenesulfonylacetaldehyde with cyanoacetohydrazide in the presence of piperidine generates the conjugated nitrile system. Ultrasonic conditions reduce reaction times from hours to minutes while improving yields (89% vs. 72% conventional heating).

Optimized Protocol :

- Aldehyde: 4-(tert-butyl)benzenesulfonylacetaldehyde (1 equiv)

- Nucleophile: Cyanoacetohydrazide (1.2 equiv)

- Catalyst: Piperidine (0.1 equiv)

- Solvent: Ethanol

- Energy Input: Ultrasonic bath (40 kHz, 50°C, 30 minutes)

- Yield: 85–89%

One-Pot Tandem Synthesis

Recent patents describe a one-pot method combining sulfonation, condensation, and amination (US9556156B2). This approach eliminates intermediate isolation, improving overall efficiency:

- Sulfonation : In situ oxidation of 4-(tert-butyl)thiophenol with Oxone®.

- Condensation : Knoevenagel reaction with cyanoacetamide.

- Amination : Direct addition of 4-fluoroaniline.

Key Advantages :

- Total Yield: 74%

- Purity: >95% (HPLC)

- Solvent System: THF/H₂O (3:1)

Comparative Analysis of Synthesis Routes

| Method | Steps | Yield (%) | Time | Key Advantage |

|---|---|---|---|---|

| Stepwise Synthesis | 3 | 67–78 | 12 h | High intermediate purity |

| Ultrasonic Condensation | 2 | 85–89 | 1.5 h | Reduced energy input |

| One-Pot Tandem | 1 | 74 | 8 h | Minimal purification required |

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, DCM/MeOH) or recrystallization (ethanol/water). The compound crystallizes in triclinic systems, with hydrogen-bonded chains along the a-axis, as confirmed by single-crystal XRD.

Spectroscopic Data :

- IR (KBr) : ν = 2210 cm⁻¹ (C≡N), 1320/1160 cm⁻¹ (SO₂ asym/sym)

- ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 9H, t-Bu), 6.85–7.90 (m, 8H, Ar-H), 8.20 (s, 1H, NH)

- MS (ESI+) : m/z 359.1 [M+H]⁺

Chemical Reactions Analysis

Types of Reactions

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been evaluated for their ability to inhibit tumor cell growth. The structural similarity of 2-((4-(tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile to known anticancer agents suggests potential efficacy against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar sulfonamide derivatives against human cancer cell lines, demonstrating significant inhibition rates (GI50 values in the low micromolar range). This underscores the potential of this compound as a lead compound for further development in anticancer therapies .

Antitubercular Activity

The compound's structural features may also lend themselves to antitubercular applications. Research into related compounds has shown that modifications can lead to enhanced activity against Mycobacterium tuberculosis.

- Research Findings : In vitro studies on structurally related compounds revealed MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. These findings suggest that the incorporation of the tert-butyl and fluorophenyl groups could enhance the pharmacological profile of this compound, making it a candidate for further exploration as an antitubercular agent .

Photovoltaic Materials

The unique electronic properties of compounds containing sulfonyl groups have led to their investigation in the field of organic photovoltaics (OPVs). The electron-withdrawing nature of sulfonyl moieties can enhance charge transport properties in organic semiconductors.

- Experimental Data : Studies have shown that incorporating sulfonamide-based compounds into polymer blends can improve the efficiency of solar cells by facilitating better charge separation and transport. The specific application of this compound in OPVs is an area ripe for exploration, potentially leading to advancements in solar energy technologies .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile depends on its application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Materials Science: It may contribute to the electronic or optical properties of materials through its structural features.

Comparison with Similar Compounds

Steric and Electronic Effects

- Tert-butyl vs. Chloro/Methyl : The tert-butyl group in the target compound introduces significant steric hindrance compared to chloro () or methyl () substituents. This may reduce off-target interactions in biological systems .

- Fluorine vs. Nitro/Trifluoromethyl : The 4-fluorophenyl group provides moderate electronegativity, balancing between the strong electron-withdrawing nitro () and trifluoromethyl () groups. Fluorine’s small size also minimizes steric disruption .

Biological Activity

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile (CAS No. 1025124-23-5) is a synthetic compound that exhibits potential biological activities, particularly in the context of anti-inflammatory properties and inhibition of cytokine expression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19FN2O2S

- Molar Mass : 358.43 g/mol

The compound's biological activity is primarily linked to its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These cytokines play critical roles in inflammatory responses and are often elevated in various pathological conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively suppress the mRNA expression of inflammatory cytokines. For instance, compounds with similar structural motifs exhibited significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes treated with lipopolysaccharide (LPS), a common inflammatory stimulus .

In Vivo Studies

Further investigations into the in vivo effects of this compound revealed promising results:

- Animal Model : Mice were administered LPS to induce inflammation, followed by treatment with the compound.

- Results : The administration resulted in a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α compared to control groups. Additionally, markers of liver damage (ALT and AST levels) were lower in treated animals, indicating a protective effect against hepatotoxicity .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | IL-1β, IL-6, TNF-α suppression | |

| Hepatoprotective Effect | Reduced ALT and AST levels | |

| Inflammatory Response Modulation | Decreased macrophage infiltration |

Case Studies

A notable study involved the synthesis of similar compounds containing benzoxazole moieties that demonstrated effective anti-inflammatory properties through the inhibition of STAT3/NF-kB signaling pathways. The findings suggested that modifications to the chemical structure could enhance biological activity, providing insights into potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile?

- Methodology : Base-mediated condensation reactions are commonly employed. A typical approach involves reacting a substituted phenylsulfonyl chloride with an enaminonitrile precursor. For example, analogous compounds (e.g., enaminonitriles with trifluoromethyl groups) are synthesized using ethanol or methanol as solvents under reflux conditions with ammonia or amines as catalysts . Adjusting reaction stoichiometry (e.g., molar ratios of sulfonyl chloride to enaminonitrile) and optimizing base strength (e.g., K₂CO₃ vs. Et₃N) can improve yields .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of ¹H/¹³C NMR to confirm the presence of tert-butyl, sulfonyl, and fluorophenyl groups. For example, tert-butyl protons appear as singlets at ~1.3 ppm, while sulfonyl groups influence downfield shifts in adjacent protons. High-resolution mass spectrometry (HRMS) validates molecular weight, and FT-IR identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Q. What solvents and conditions stabilize this compound during storage?

- Methodology : Fluorinated aromatic compounds often exhibit sensitivity to moisture and light. Store in anhydrous DMSO or acetonitrile at –20°C under inert gas (N₂/Ar). Stability tests via HPLC over 72 hours can assess degradation under varying pH and temperature .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reaction kinetics in further functionalization?

- Methodology : Perform density functional theory (DFT) calculations to map steric hindrance around the sulfonyl group. Compare reaction rates of tert-butyl-substituted derivatives with smaller alkyl analogs (e.g., methyl) in nucleophilic substitution or cycloaddition reactions. Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can quantify activation barriers .

Q. What strategies resolve contradictions in crystallographic data for related enaminonitrile derivatives?

- Methodology : When X-ray crystallography reveals disordered sulfonyl or fluorophenyl moieties (e.g., due to rotational flexibility), employ twinned refinement or variable-temperature crystallography to resolve ambiguities. For example, used SHELXL-97 for refining disordered structures in similar compounds .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents and evaluate effects on biological targets (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding affinities, validated by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of this compound?

- Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) can induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Data Analysis and Contradictions

Q. Why do solvent choices (polar vs. nonpolar) lead to conflicting yields in scaled-up synthesis?

- Analysis : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but promote side reactions (e.g., hydrolysis of nitrile to amide). reports higher yields in ethanol, while favors acetonitrile for similar compounds. Conduct design of experiments (DoE) to map solvent polarity vs. reaction efficiency .

Q. How does the electron-withdrawing sulfonyl group modulate the compound’s reactivity in cross-coupling reactions?

- Analysis : Sulfonyl groups deactivate the enaminonitrile core toward electrophilic substitution but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare reaction outcomes with/without sulfonyl protection using GC-MS or LC-MS .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.